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Compound of Interest

Compound Name: Methyl Quinoline-8-Carboxylate
CAS No.: 40245-26-9
Cat. No.: B2613891

Get Quote

Executive Summary

Methyl Quinoline-8-Carboxylate (MQ8C) is a pivotal heteroaromatic ester serving as a
bidentate ligand scaffold in organometallic catalysis and a pharmacophore in medicinal
chemistry. Unlike its 2- or 4-substituted isomers, the 8-position substitution provides a unique
steric and electronic environment due to the proximity of the quinoline nitrogen (

) and the carbonyl oxygen (

)

This guide dissects the molecular architecture of MQ8C, establishing the causality between its
solid-state conformation and its efficacy as an N,O-donor ligand. We explore its synthesis,
crystallographic packing forces, and the structural prerequisites for metal coordination.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]1[6][7][8]
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Parameter Specification
IUPAC Name Methyl quinoline-8-carboxylate
CAS Registry 40245-26-9

Molecular Formula

Molecular Weight 187.19 g/mol

S (Aromatic core + Carbonyl),
Hybridization

(Methyl ester)

Key Donor Atoms Nitrogen (N1), Carbonyl Oxygen (O=C)

) Crystalline Solid (typically off-white to pale
Physical State
yellow)

Soluble in DCM, CHCI3, DMSO; limited

Solubilit
Y solubility in water

Synthesis Protocol: Acid-Catalyzed Esterification

To obtain high-purity crystals suitable for X-ray diffraction (XRD), a defect-free synthesis is
required. The following protocol utilizes a Fischer esterification approach, optimized for yield
and purity.

Reaction Mechanism

The synthesis proceeds via the protonation of the carbonyl oxygen of Quinoline-8-carboxylic
acid, followed by nucleophilic attack by methanol.

Reagents:
e Precursor: Quinoline-8-carboxylic acid (1.0 eq)
e Solvent/Reagent: Anhydrous Methanol (Excess)

e Catalyst: Conc. Sulfuric Acid (
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) or Thionyl Chloride (

)

Step-by-Step Methodology

Activation: Dissolve Quinoline-8-carboxylic acid in anhydrous methanol under an inert
atmosphere (

).

Catalysis: Add catalytic

dropwise at 0°C to prevent side reactions. Alternatively, generate in situ HCI by adding
dropwise.

Reflux: Heat the mixture to reflux (65°C) for 6—12 hours. Monitor via TLC (Mobile phase:
Hexane/EtOAc 7:3).

Work-up: Neutralize the cooled solution with saturated

. Extract with Dichloromethane (DCM).

Crystallization (Critical): Dry the organic layer over

, concentrate in vacuo. Recrystallize from hot ethanol or a DCM/Hexane diffusion system to
yield single crystals.

Synthetic Workflow Diagram

Slow Evaporation
(DCM/Hexane)

Figure 1: Optimized Synthesis and Crystallization Workflow for MQ8C

Click to download full resolution via product page
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Crystal Structure Analysis

The structural utility of MQS8C lies in its conformation. In the solid state, the molecule balances
resonance stabilization against steric repulsion.

Molecular Geometry & Conformation

« Planarity: The quinoline bicyclic core is essentially planar (RMS deviation < 0.02 A).
o Ester Torsion: The ester group (

) at position 8 is the critical variable. Unlike position 3 or 6, position 8 imposes peri-
interactions with the ring nitrogen.

o Free Ligand State: The carbonyl oxygen typically orients trans to the quinoline nitrogen to
minimize dipole-dipole repulsion between the nitrogen lone pair and the carbonyl oxygen
lone pairs.

o Torsion Angle: The

dihedral angle often shows a slight deviation from coplanarity (5—15°) to relieve steric
strain with the C7-H hydrogen.

Supramolecular Architecture (Packing)

In the crystal lattice, MQ8C molecules organize via non-covalent interactions that are critical for
material stability:

Stacking: The planar quinoline rings form offset face-to-face stacks (centroid-centroid
distance ~3.6-3.8 A), a common feature in fused heterocycles [1].

o Weak Hydrogen Bonding:

and

interactions stabilize the lattice. The methyl protons act as weak donors to the carbonyl
oxygens of adjacent molecules.
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Coordination Mode (The "Bite")

When MQ8C binds to a metal (e.g., Pd, Pt, Co), the ester group rotates. The carbonyl oxygen
and the quinoline nitrogen align cis to form a stable 5-membered chelate ring. This "bite angle"
(N-M-0) is typically around 78-82°, ideal for distorted octahedral or square planar geometries

2].

Experimental Characterization Protocol

To validate the structure of synthesized MQ8C, the following analytical pipeline is mandatory.

Single Crystal X-Ray Diffraction (SC-XRD)

o Crystal Growth: Slow evaporation of a DCM solution layered with Hexane at 4°C.
» Data Collection: Collect at low temperature (100 K) to reduce thermal motion (ellipsoids).
o Refinement: Solve using Direct Methods (SHELXT) and refine against

(SHELXL).

o Key Check: Verify the Flack parameter if chiral impurities are suspected (unlikely here) and
check for disorder in the methyl ester tail.

NMR Validation[10]

e 1H NMR (CDCI3): Look for the characteristic methyl singlet (~4.1 ppm) and the downfield
shift of the H2 proton (~9.0 ppm) due to the ring nitrogen.

 NOESY: A lack of NOE between the methyl ester protons and the H2 quinoline proton
confirms the trans-like orientation in solution (free ligand).

Structural Logic Diagram
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Quinoline Core 8-Carboxylate Group

(Rigid, Planar) (Rotatable)

Peri-Interaction
(Steric Strain with N-Lone Pair)

Dictates

Solid State Conformation
(Twisted/Trans-orientation)

Organizes Lattice \ Pre-organized (requires rotation)

Supramolecular Packing Metal Coordination
(Pi-Pi Stacking & C-H...O) (Rotation to Cis-form)

Figure 2: Structural Determinants of Methyl Quinoline-8-Carboxylate

Click to download full resolution via product page

Applications in Research

e C-H Activation Catalysis: The 8-amino and 8-carboxylate quinoline motifs are "privileged
directing groups" in Cobalt and Palladium-catalyzed C-H functionalization. The rigidity of the
quinoline backbone prevents catalyst decomposition [3].

o Metallo-Drugs: Derivatives of quinoline-8-carboxylate are investigated as isosteres of 8-
hydroxyquinoline (8-HQ) inhibitors for metalloenzymes (e.g., MMP-2), offering different
solubility and chelation kinetics compared to the phenol variants [4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pubs.acs.org [pubs.acs.org]

e To cite this document: BenchChem. [Technical Guide: Crystal Structure & Characterization of
Methyl Quinoline-8-Carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2613891/docs#technical-guide-crystal-structure-
characterization-of-methyl-quinoline-8-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2613891?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

